5-bromo-N-(2-methoxyethyl)furan-2-carboxamide chemical properties
5-bromo-N-(2-methoxyethyl)furan-2-carboxamide chemical properties
An In-Depth Technical Guide to 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide: Properties, Synthesis, and Potential Applications
Authored by: A Senior Application Scientist
Disclaimer: The following guide on 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide is a scientifically-informed overview constructed from available data on analogous furan-2-carboxamide derivatives. As of the date of this publication, specific experimental data for this exact molecule is not extensively available in public literature. Therefore, the properties and protocols described herein are based on established chemical principles and data from closely related compounds. This document is intended for research and development professionals and should be used as a directional guide.
Introduction: The Furan-2-Carboxamide Scaffold in Drug Discovery
The furan-2-carboxamide moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] These structures are of significant interest to researchers due to their versatile chemical nature, which allows for diverse functionalization and the exploration of vast chemical spaces. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4] The incorporation of a bromine atom at the 5-position of the furan ring and an N-(2-methoxyethyl) group on the carboxamide introduces specific electronic and steric features that can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide, offering insights into its chemical properties, a proposed synthetic route, and its potential applications in the field of drug development.
PART 1: Core Chemical and Physical Properties (Predicted)
Given the absence of specific experimental data for 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide, the following properties have been calculated or inferred based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C8H10BrNO3 | Calculation |
| Molecular Weight | 248.07 g/mol | Calculation |
| CAS Number | Not Assigned | Literature Search |
| Appearance | Likely a white to off-white solid | Analogy to similar furan-2-carboxamides[5] |
| Melting Point | Expected to be in the range of 100-200 °C | Analogy to similar furan-2-carboxamides |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols; limited solubility in water. | General characteristics of similar organic molecules |
| LogP (Predicted) | ~1.5 - 2.5 | Estimation based on structure |
PART 2: Synthesis and Purification
The synthesis of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide can be logically approached through the coupling of a 5-bromofuroic acid derivative with 2-methoxyethylamine. This standard amidation reaction is a cornerstone of medicinal chemistry due to its reliability and high yield.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available 5-bromo-2-furoic acid.
Caption: Proposed two-step synthesis of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide.
Detailed Experimental Protocol
Materials:
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5-bromo-2-furoic acid
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1,1'-Carbonyldiimidazole (CDI) or Thionyl chloride (SOCl₂)
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2-methoxyethylamine
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Step 1: Activation of 5-bromo-2-furoic acid
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To a solution of 5-bromo-2-furoic acid (1.0 eq) in anhydrous THF (0.2 M), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acyl imidazole intermediate can be monitored by TLC or the cessation of CO₂ evolution. This method is adapted from similar amide coupling reactions.[5][6]
Step 2: Amide Bond Formation
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To the solution containing the activated acyl imidazole, add 2-methoxyethylamine (1.2 eq) dropwise.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the THF under reduced pressure.
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Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Purification:
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
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Combine the fractions containing the pure product and concentrate under reduced pressure to yield 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide as a solid.
PART 3: Spectroscopic Characterization (Anticipated)
The structural confirmation of the synthesized 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide would rely on a combination of spectroscopic techniques. The expected spectral data, based on the analysis of similar structures, are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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The furan ring protons would appear as two doublets in the aromatic region (δ 6.5-7.5 ppm).
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The methylene protons of the 2-methoxyethyl group adjacent to the nitrogen would likely be a triplet or a quartet around δ 3.5-3.8 ppm.
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The methylene protons adjacent to the methoxy group would appear as a triplet around δ 3.4-3.6 ppm.
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The methoxy group protons would be a singlet around δ 3.3 ppm.
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The amide proton (N-H) would likely appear as a broad singlet or triplet between δ 7.0-8.5 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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The carbonyl carbon of the amide would be observed in the range of δ 155-165 ppm.
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The furan ring carbons would appear in the aromatic region (δ 110-150 ppm), with the carbon bearing the bromine atom being significantly shielded.
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The carbons of the 2-methoxyethyl group would be in the aliphatic region (δ 40-70 ppm).
-
-
IR (Infrared) Spectroscopy:
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A characteristic N-H stretching vibration is expected around 3300-3400 cm⁻¹.
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A strong C=O stretching vibration of the amide group should be present around 1640-1680 cm⁻¹.
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C-O-C stretching of the furan ring and the ether linkage would be observed in the 1000-1300 cm⁻¹ region.
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A C-Br stretching vibration may be observed in the lower frequency region (500-600 cm⁻¹).
-
-
MS (Mass Spectrometry):
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The mass spectrum should show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of approximately equal intensity, which is characteristic of a compound containing one bromine atom. The expected m/z for the molecular ion would be around 247 and 249.
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PART 4: Potential Biological Activity and Applications
While the specific biological activity of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide has not been reported, the furan-2-carboxamide scaffold is a well-established pharmacophore with diverse biological activities.
Potential Therapeutic Areas
Caption: Potential therapeutic applications of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide based on its structural class.
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Antimicrobial Agents: Numerous furan-2-carboxamide derivatives have shown potent activity against a range of bacteria and fungi.[3][4][5] The title compound could potentially act as an inhibitor of bacterial growth or biofilm formation.
-
Anticancer Therapeutics: The furan scaffold is present in several anticancer agents.[4] Research into related molecules suggests that they can induce apoptosis in cancer cells, making this a promising area for investigation.
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Anti-inflammatory Drugs: Some furan derivatives have demonstrated anti-inflammatory properties, suggesting a potential role in treating inflammatory diseases.
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Antiviral Compounds: Certain heterocyclic carboxamides have been identified as potent antiviral agents, including against norovirus.[7]
The N-(2-methoxyethyl) side chain can enhance solubility and provide additional hydrogen bonding opportunities, which may positively influence the compound's interaction with biological targets.
PART 5: Safety and Handling
As with any novel chemical compound, 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide should be handled with appropriate safety precautions in a laboratory setting.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
A full safety data sheet (SDS) should be developed based on experimental data once the compound is synthesized and characterized.
References
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]
-
Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. ResearchGate. [Link]
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]
-
Furan: A Promising Scaffold for Biological Activity. Nivrutti. [Link]
-
Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]
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